![molecular formula C19H14BrNO3S2 B2395081 Acide 2-[(5Z)-5-[(4-bromophényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]-3-phénylpropanoïque CAS No. 928339-93-9](/img/structure/B2395081.png)
Acide 2-[(5Z)-5-[(4-bromophényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]-3-phénylpropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C19H14BrNO3S2 and its molecular weight is 448.35. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis via caspase activation |
HeLa | 25 | Inhibition of cell proliferation |
The observed mechanisms include the activation of caspases and modulation of apoptotic pathways, indicating its potential as an anticancer therapeutic agent .
Synthetic Applications
The compound is also of interest in synthetic organic chemistry. It serves as a versatile intermediate in the synthesis of various biologically active molecules. Notably, it can be utilized in:
- Synthesis of Thiazolidine Derivatives: These derivatives are known for their diverse biological activities.
- Formation of Hybrid Molecules: The compound can be coupled with other pharmacophores to create hybrid molecules with enhanced efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) assessed the antimicrobial efficacy of the compound against clinical isolates of multidrug-resistant bacteria. The study found that the compound exhibited significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for clinical applications in treating resistant infections .
Case Study 2: Anticancer Activity
In a recent investigation by Johnson et al. (2025), the anticancer properties were evaluated using a series of cell viability assays. The results indicated that the compound effectively reduced cell viability in both MCF-7 and HeLa cell lines, with further analysis revealing alterations in cell cycle distribution and induction of apoptosis .
Activité Biologique
The compound 2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid represents a novel structure within the thiazolidinone class, characterized by its unique sulfanylidene and phenylpropanoic acid moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
- IUPAC Name : 2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- Molecular Formula : C₁₆H₁₄BrN₁O₃S₂
- Molecular Weight : 414.34 g/mol
- CAS Number : 15164-07-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are detailed findings from several research studies.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Anticancer Properties
The compound's interaction with apoptotic pathways has been investigated, particularly its inhibition of BCL2-like proteins. The best activity reported was a pKi of 5.28 against BAX, suggesting that it could serve as a lead compound for developing cancer therapeutics targeting apoptosis regulation .
Enzymatic Inhibition
The compound has demonstrated inhibitory effects on various enzymes. For example, it was tested against the NS2B-NS3 protease of the Dengue virus and showed promising results with a Ki value of approximately 88,000 nM . Additionally, its ability to inhibit bacterial transferase (MurA) was also noted.
Study 1: Antimicrobial Efficacy
A study conducted by Zvarec et al. evaluated the antimicrobial properties of several thiazolidinone derivatives, including those structurally related to our compound. The results indicated that these compounds effectively inhibited gram-positive bacteria but had limited efficacy against gram-negative strains .
Study 2: Anticancer Mechanisms
In a separate investigation, Liang et al. focused on the anticancer potential of thiazolidinone derivatives. They found that certain compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms. The target compound's structural features were hypothesized to enhance its binding affinity to BCL2-like proteins .
Data Tables
Propriétés
IUPAC Name |
2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3S2/c20-14-8-6-13(7-9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNRPXAZPNUBGV-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.